
4-Chloro-3,5-dimethylisoxazole
Overview
Description
4-Chloro-3,5-dimethylisoxazole is a heterocyclic compound with the molecular formula C5H6ClNO. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
4-Chloro-3,5-dimethylisoxazole is a chemical compound that has been shown to exhibit potent inhibitory activity against BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the regulation of gene expression. It is involved in cellular processes such as cell growth and differentiation, making it a significant target for therapeutic interventions .
Mode of Action
It is known to participate in asymmetric isoxazole annulation reactions . This suggests that the compound may interact with its targets, such as BRD4, through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
BRD4 is known to be involved in the regulation of gene expression, so the compound’s action could potentially lead to changes in various downstream effects related to cell growth and differentiation .
Pharmacokinetics
Its molecular weight (14559) and its physical properties, such as its boiling point (87-88 °C/8 mmHg) and density (1173 g/mL at 25 °C), suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory activity against BRD4. By inhibiting BRD4, the compound could potentially affect gene expression, leading to changes in cell growth and differentiation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its storage recommendation at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other molecules in its environment.
Biochemical Analysis
Cellular Effects
Some isoxazole derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isoxazoles can participate in various chemical reactions, including asymmetric isoxazole annulation reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-3,5-dimethylisoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylisoxazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the diazotization of 5-aminoisoxazoles in the presence of hydrohalic acids (HF, HCl, or HBr).
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the chlorination of 3,5-dimethylisoxazole using a chlorinating agent, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoxazole derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the chlorine atom.
Oxidation: Oxidized isoxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Scientific Research Applications
4-Chloro-3,5-dimethylisoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects, including anticancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving isoxazole derivatives.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylisoxazole can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-3,5-dimethylisoxazole: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
4-Fluoro-3,5-dimethylisoxazole: Contains a fluorine atom, which can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, making it a valuable compound for various chemical and biological applications .
Properties
IUPAC Name |
4-chloro-3,5-dimethyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJWPHJWCFVTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337172 | |
Record name | 4-Chloro-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-86-5 | |
Record name | 4-Chloro-3,5-dimethylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10557-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3,5-dimethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of 4-chloro-3,5-dimethylisoxazole and its interaction with copper(II)?
A1: While the provided abstract doesn't detail the specific molecular weight or formula of this compound, it highlights its ability to form complexes with copper(II). [] This suggests the molecule likely possesses atoms capable of donating electron pairs to the copper ion, forming coordinate bonds. Further research into the spectroscopic properties of these complexes, as indicated by the paper's title, could elucidate the nature of these interactions and the resulting complex structures.
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